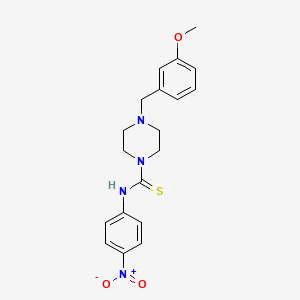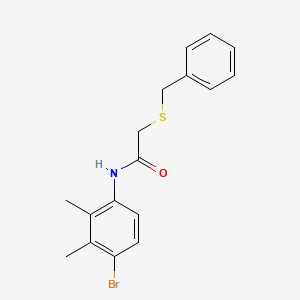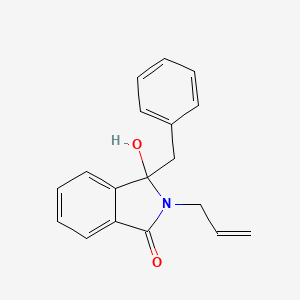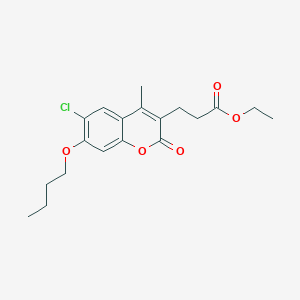![molecular formula C17H17NO4 B4128542 methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate](/img/structure/B4128542.png)
methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate
Descripción general
Descripción
Methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a non-peptide compound that has been shown to increase the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in both animals and humans. MK-677 has gained attention in the scientific community due to its potential applications in treating growth hormone deficiency, sarcopenia, and other age-related conditions.
Mecanismo De Acción
Methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate works by binding to the ghrelin receptor, which is primarily found in the hypothalamus and pituitary gland. This binding leads to an increase in the secretion of growth hormone and IGF-1, which can have a variety of effects on the body. In addition to its effects on GH and IGF-1, methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate has also been shown to increase appetite and improve sleep quality.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate are numerous and varied. In addition to its effects on GH and IGF-1, methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate has been shown to increase bone density, improve insulin sensitivity, and reduce inflammation. It has also been shown to have neuroprotective effects, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate in lab experiments is that it is a non-peptide compound, which can make it easier to synthesize and handle than peptides. Additionally, its selectivity for the ghrelin receptor means that it can be used to study the effects of ghrelin signaling specifically, without the confounding effects of other peptides that may bind to the same receptor. However, one limitation of using methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate is that it can be expensive, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate. One area of interest is its potential use in treating age-related conditions such as sarcopenia and osteoporosis. Another area of interest is its potential use in treating neurodegenerative diseases, as mentioned above. Additionally, there is interest in studying the long-term effects of methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate use, as well as potential side effects that may arise from its use. Finally, there is interest in developing new compounds that target the ghrelin receptor, which may have similar or improved effects compared to methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate has been the subject of numerous scientific studies, with many focusing on its potential applications in treating various medical conditions. For example, a study published in the Journal of Clinical Endocrinology and Metabolism found that methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate increased lean body mass and decreased fat mass in older adults with hip fractures. Another study published in the Journal of Gerontology: Biological Sciences found that methyl 4-{[methoxy(phenyl)acetyl]amino}benzoate improved muscle strength and function in older adults with sarcopenia.
Propiedades
IUPAC Name |
methyl 4-[(2-methoxy-2-phenylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(9-11-14)17(20)22-2/h3-11,15H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEDUCZQLAIPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B4128463.png)



![4-ethyl 2-methyl 5-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128496.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4128501.png)
![N-(2-ethoxyphenyl)-N'-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]malonamide](/img/structure/B4128504.png)

![N-(4-chlorobenzyl)-2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4128510.png)
![N-1-naphthyl-N'-[3-(1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4128513.png)
![4-[({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4128521.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4128536.png)
![ethyl 5-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B4128541.png)
![N-(2,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4128546.png)